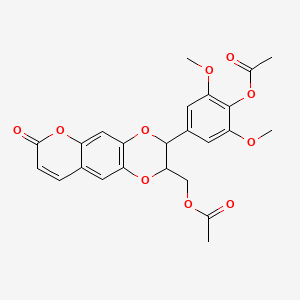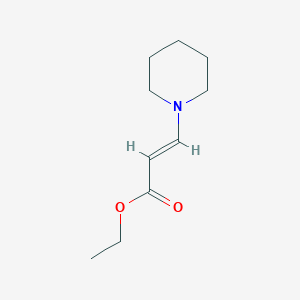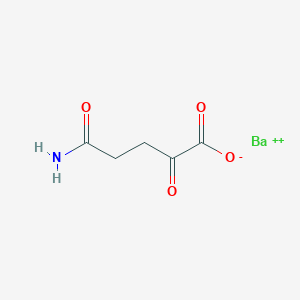
Moluccanin diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moluccanin diacetate is a compound that falls under the category of coumarins . It is a reference standard and natural product .
Synthesis Analysis
The synthesis of this compound is a complex process. It is a customized synthesis product, and there is a low probability that the synthesis will not be successful due to various objective factors . The research findings during Jan 2008–May 2018 on this group of secondary metabolites describing their occurrence, structural characteristics, large-scale preparation, synthesis, derivatives, pharmacological activities, and structure–activity relationship are presented in a review .Molecular Structure Analysis
This compound has a complex molecular structure. It is a part of a group of non-conventional lignans having coumarins and phenyl propanes as two C6C3 units linked commonly through a dioxane bridge . The chemical structure of this compound is confirmed by NMR .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 470.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación
General and Genetic Toxicology of Aleurites moluccana Seeds : A study on Aleurites moluccana seeds showed no cytotoxic, genotoxic, or mutagenic potential in both in vitro and in vivo assays. It suggests that while high concentrations and continued use caused toxicity and mortality in Wistar rats, low concentrations and short-term use did not result in physiological, biochemical, hematological, histopathological changes or clinical signs related to toxicity (Pamella Fukuda de Castilho et al., 2021).
Buccal Polymeric Films Containing Chlorhexidine : A study investigated the use of polymeric films for buccal delivery of chlorhexidine diacetate, an antiseptic drug. The findings suggest these films can be effective for buccal delivery of antifungal/antimicrobial drugs, maintaining antiseptic drug concentrations above the minimum inhibitory concentration for Candida albicans for almost 3 hours (C. Juliano et al., 2008).
Ethnopharmacology, Phytochemistry, and Biological Activity of Aleurites moluccana : This review covers the ethnopharmacology, phytochemistry, and biological activities of Aleurites moluccana. The plant has been traditionally used for various illnesses and its extracts and secondary metabolites exhibited antibacterial, cytotoxic, anti-inflammatory, and antinociceptive effects (A. Hakim et al., 2022).
Anti-inflammatory Activity of Aleurites moluccana Leaf Extract : A study demonstrated that a semisolid containing Aleurites moluccana dried extract exhibited anti-inflammatory effects by reducing leukocyte migration, and levels of cytokines and chemokines, suggesting its potential as a treatment for skin inflammatory diseases (Silmara Mendes Hoepers et al., 2015).
Antinociceptive, Anti-inflammatory, and Wound Healing Features of Aleurites moluccana : This study found that a semisolid herbal medicine based on Aleurites moluccana leaf extract was effective as an analgesic, anti-inflammatory, and in wound healing in pre-clinical studies, aligning with traditional ethnopharmacological uses (T. G. Cesca et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(4-acetyloxy-3,5-dimethoxyphenyl)-7-oxo-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O10/c1-12(25)30-11-21-23(15-8-19(28-3)24(31-13(2)26)20(9-15)29-4)34-18-10-16-14(7-17(18)32-21)5-6-22(27)33-16/h5-10,21,23H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIQTZKPIWOLBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(OC2=C(O1)C=C3C=CC(=O)OC3=C2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)

![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)


![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)
